Welcome to the BenchChem Online Store!
molecular formula C9H13NOS B8567838 7-(methoxymethyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine

7-(methoxymethyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine

Cat. No. B8567838
M. Wt: 183.27 g/mol
InChI Key: UGVPIFIUDDSOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08309542B2

Procedure details

1.0 g (5.5 mmol) 7-methoxymethyl-4,5-dihydro-thieno[2,3-c]pyridine are dissolved in 10 ml of methanol and combined batchwise with 0.4 g (11.0 mmol) sodium borohydride while cooling with an ice bath. The ice bath is removed and the reaction mixture is stirred at RT for two hours. Then it is evaporated down and reacted further as the crude product.
Name
7-methoxymethyl-4,5-dihydro-thieno[2,3-c]pyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH2:7][CH2:6][N:5]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][CH2:3][CH:4]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH2:7][CH2:6][NH:5]1 |f:1.2|

Inputs

Step One
Name
7-methoxymethyl-4,5-dihydro-thieno[2,3-c]pyridine
Quantity
1 g
Type
reactant
Smiles
COCC1=NCCC2=C1SC=C2
Name
Quantity
0.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at RT for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
CUSTOM
Type
CUSTOM
Details
Then it is evaporated down
CUSTOM
Type
CUSTOM
Details
reacted further as the crude product

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.